![molecular formula C25H29FN2O2 B2421716 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one CAS No. 1705295-04-0](/img/structure/B2421716.png)
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, also known as CEP-26401, is a novel pyrrolidinone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.
Mechanism of Action
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one acts as a positive allosteric modulator of mGluR5 by binding to a specific site on the receptor, known as the allosteric site. This binding enhances the activity of mGluR5, leading to increased synaptic transmission and plasticity in the brain. This mechanism of action is believed to underlie the therapeutic effects of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been shown to have several biochemical and physiological effects, including increased synaptic transmission and plasticity, enhanced cognitive function, and reduced anxiety and depression-like behaviors. The compound has also been shown to have neuroprotective effects, protecting against neuronal damage and promoting neuronal survival.
Advantages and Limitations for Lab Experiments
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has several advantages for lab experiments, including its high potency and selectivity for mGluR5, as well as its ability to cross the blood-brain barrier. However, the compound also has some limitations, including its relatively short half-life and potential off-target effects.
Future Directions
There are several future directions for research on 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one, including further studies on its therapeutic potential in various neurological and psychiatric disorders, as well as its potential use as a tool compound for studying the role of mGluR5 in synaptic transmission and plasticity. Additionally, further studies are needed to investigate the safety and tolerability of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one in humans, as well as its potential for drug development.
Synthesis Methods
The synthesis of 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one involves a multi-step process that starts with the reaction between 3,4-dimethylbenzaldehyde and 4-fluorophenylacetic acid to form 3-(4-fluorophenyl)-3-hydroxypropanoic acid. This intermediate is then converted to the corresponding acid chloride, which is subsequently reacted with 1-aminocyclohexane to form the azepane ring. The resulting compound is then treated with pyrrolidin-2-one to form 1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-4-(3-(4-fluorophenyl)azepane-1-carbonyl)pyrrolidin-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. The compound has been shown to selectively modulate the activity of mGluR5, which plays a crucial role in regulating synaptic transmission and plasticity in the brain.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29FN2O2/c1-17-6-11-23(13-18(17)2)28-16-21(14-24(28)29)25(30)27-12-4-3-5-20(15-27)19-7-9-22(26)10-8-19/h6-11,13,20-21H,3-5,12,14-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOYBCLDPMCHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-4-[3-(4-fluorophenyl)azepane-1-carbonyl]pyrrolidin-2-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.